molecular formula C15H11BrN4O2 B3460265 5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE CAS No. 337487-29-3

5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE

Cat. No.: B3460265
CAS No.: 337487-29-3
M. Wt: 359.18 g/mol
InChI Key: YIUFIDRECKZBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE is a heterocyclic compound that belongs to the class of bipyrimidines This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl group attached to a bipyrimidine core

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and other organoboron reagents.

Mode of Action

It’s plausible that it may participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it could be involved in the synthesis of various organic compounds. This could potentially affect downstream biochemical pathways depending on the specific compounds synthesized.

Result of Action

Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds.

Action Environment

The success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

    Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using reagents like methyl iodide and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with azide or thiol groups replacing the bromine atom.

Scientific Research Applications

5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Comparison with Similar Compounds

Similar Compounds

    6-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    5-BROMO-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE: Lacks the methyl group, which may affect its solubility and interaction with molecular targets.

    5-BROMO-6’-METHYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE: Lacks the phenyl group, which may influence its overall stability and biological properties.

Uniqueness

The presence of the bromine, methyl, and phenyl groups in 5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE imparts unique chemical properties, such as enhanced reactivity and potential biological activities. These functional groups can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUFIDRECKZBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172161
Record name 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337487-29-3
Record name 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337487-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE
Reactant of Route 4
5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.